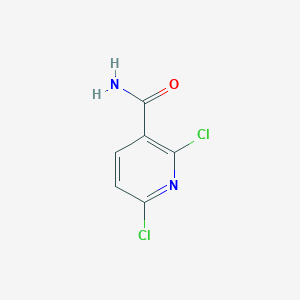

2,6-Dichloronicotinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQZNPXAAMVOKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622862 |

Source

|

| Record name | 2,6-Dichloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62068-78-4 |

Source

|

| Record name | 2,6-Dichloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloropyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloronicotinamide: Chemical Properties and Reactivity

This guide provides a comprehensive technical overview of 2,6-Dichloronicotinamide, a pivotal heterocyclic intermediate in the development of pharmaceuticals and agrochemicals. We will delve into its core chemical properties, explore its reactivity with a focus on synthetic applications, and provide detailed, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile molecule.

Core Chemical and Physical Properties

This compound is a chlorinated pyridine derivative. The presence of two electron-withdrawing chlorine atoms on the pyridine ring, flanking the nitrogen, significantly influences its electronic properties and reactivity, making the C2 and C6 positions highly susceptible to nucleophilic attack. The amide group at the C3 position further modulates the ring's electronics and serves as a key functional handle for further synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,6-dichloropyridine-3-carboxamide | N/A |

| CAS Number | 62068-78-4 | [1] |

| Molecular Formula | C₆H₄Cl₂N₂O | [2][3] |

| Molecular Weight | 191.02 g/mol | [2][3] |

| Appearance | Brown solid (as synthesized) | [1] |

| Mass Spectrum (ESI) | m/z = 191.1 [M+H]⁺ | [1] |

Note: Comprehensive data such as melting point, boiling point, and solubility for this compound are not widely published. Researchers should perform their own characterization.

Synthesis of this compound

A primary and reliable route to this compound involves the controlled acid-catalyzed hydrolysis of 2,6-dichloronicotinonitrile. This method is efficient and proceeds in high yield.

Protocol: Synthesis via Hydrolysis of 2,6-dichloronicotinonitrile

This protocol is based on a well-established procedure for the conversion of a nitrile to a primary amide under strong acid conditions.[1]

Causality: Concentrated sulfuric acid acts as both a reagent and a solvent. It protonates the nitrile nitrogen, rendering the nitrile carbon highly electrophilic and susceptible to attack by water. The limited amount of water ensures the reaction stops at the amide stage, preventing over-hydrolysis to the carboxylic acid. The final pH adjustment is critical to deprotonate the amide and precipitate the neutral product from the aqueous solution.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reagent Addition: To 2,6-dichloronicotinonitrile (1.73 g, 10 mmol), carefully add concentrated sulfuric acid (10 mL) followed by water (2 mL) in a suitable reaction vessel equipped with a magnetic stirrer.

-

Heating: Heat the reaction mixture to 90 °C and stir continuously for 1 hour. Monitor the reaction progress by TLC if desired.

-

Quenching: Upon completion, cool the mixture to room temperature. Subsequently, slowly and carefully pour the reaction mixture into a beaker containing ice water.

-

Neutralization & Precipitation: Adjust the pH of the resulting mixture to approximately 8 using an ammonia solution. The product will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold water (20 mL), and finally, dry under vacuum to yield this compound as a brown solid (Typical Yield: ~73%).[1]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the two chlorine atoms, which are excellent leaving groups in Nucleophilic Aromatic Substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the cornerstone of this compound's utility. The electron-deficient nature of the pyridine ring, exacerbated by the two chloro-substituents, facilitates the attack of nucleophiles at the C2 and C6 positions.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.

Caption: Generalized mechanism for SNAr on this compound.

Regioselectivity: A primary challenge in the functionalization of this compound is controlling regioselectivity. The electronic environments at C2 and C6 are very similar, often leading to mixtures of mono-substituted isomers. Key factors to control selectivity include:

-

Solvent Choice: Non-polar, aprotic solvents can favor substitution at the C2 (ortho to nitrogen) position.[5]

-

Steric Hindrance: A sterically bulky nucleophile may preferentially attack the less hindered position.[5]

-

Chelation Control: While less pronounced than with an ester, the amide group at C3 can potentially direct substitution to the C2 position through chelation with the counter-ion of the nucleophile.[5]

Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a robust starting point for the mono-substitution of this compound with an amine. Optimization for specific substrates is expected.

Causality: Anhydrous conditions are crucial to prevent the competing hydrolysis of the chloro-substituents to hydroxypyridines.[5] A base (e.g., K₂CO₃, Cs₂CO₃) is required to deprotonate the amine nucleophile in situ or to scavenge the HCl generated, driving the reaction forward. The choice of a polar aprotic solvent like DMF or DMSO helps to dissolve the reagents and facilitate the SNAr reaction.

Step-by-Step Methodology:

-

System Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, DMSO).

-

Add the amine nucleophile (1.0-1.2 eq) to the mixture.

-

Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Once the starting material is consumed, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Hydrolysis to 2,6-Dichloronicotinic Acid

The amide functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, although acidic hydrolysis is more common for related substrates.[6] This transformation is valuable for creating derivatives via the carboxylic acid handle.

Causality: The hydrolysis of amides is a classic organic transformation. Under strong acid (e.g., H₂SO₄) or base (e.g., NaOH) and heat, the carbonyl carbon of the amide is attacked by water or hydroxide, respectively, leading to the formation of the carboxylic acid and ammonia (or an ammonium salt). Care must be taken, as harsh conditions can also lead to the hydrolysis of the chloro-substituents.[7] Biocatalytic methods using amidase enzymes are also emerging as a milder alternative for the hydrolysis of chlorinated nicotinamides.[8][9]

Safety and Handling

This compound and its parent acid are classified as irritants and are harmful if swallowed or in contact with skin.[10][11]

-

Handling: Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.[10][12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

Conclusion

This compound is a highly valuable and reactive building block. Its synthetic utility is primarily driven by the susceptibility of the C2 and C6 positions to Nucleophilic Aromatic Substitution, allowing for the introduction of a wide array of functional groups. A thorough understanding of the factors governing its reactivity, particularly regioselectivity in SNAr reactions, is essential for its effective use in the synthesis of complex target molecules for the pharmaceutical and agrochemical industries.

References

- Google Patents. (2000). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Capabilities with 2,6-Dichloronicotinic Acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dichloro-4-methyl-nicotinamide. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. Retrieved from [Link]

-

SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Buchanan, C., & Fitch, R. W. (2012). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Indiana State University Scholars. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloronicotinamide. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloronicotinic acid. Retrieved from [Link]

- Google Patents. (2002). US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid.

-

Zheng, R., et al. (2018). Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid. Bioorganic Chemistry, 76, 81-87. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-N-phenylisonicotinamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Amidase-catalyzed hydrolysis of 2-chloronicotinamide to 2-chloronicotinic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dichloronicotinic acid 13C NMR Spectrum. Retrieved from [Link]

- Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid.

-

Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. Retrieved from [Link]

-

Khan Academy. (n.d.). Nucleophilic substitution reactions. Retrieved from [Link]

-

Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(4), 1476–1485. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR Spectroscopic Data. Retrieved from [Link]

-

Esselman, B. J., & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

-

ResearchGate. (2018). Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase. Retrieved from [Link]

Sources

- 1. This compound | 62068-78-4 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 4,6-Dichloronicotinamide | C6H4Cl2N2O | CID 600044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]

- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 8. Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. 2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

solubility of 2,6-Dichloronicotinamide in DMSO and aqueous buffers

An In-depth Technical Guide to the Solubility of 2,6-Dichloronicotinamide in DMSO and Aqueous Buffers

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical research.[1] An understanding of its solubility in both the polar aprotic solvent, dimethyl sulfoxide (DMSO), and various aqueous buffer systems is paramount for the successful design and execution of experiments in drug discovery, chemical biology, and materials science. This document outlines detailed experimental protocols for solubility determination, discusses the theoretical underpinnings of the compound's expected solubility behavior, and offers insights into the factors influencing its dissolution.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound belongs to a class of chlorinated pyridine derivatives that are versatile building blocks in organic synthesis.[1] Specifically, derivatives of dichloronicotinic acid are utilized in the development of herbicides and pharmaceutical agents, including those targeting neurological disorders.[1] The solubility of a compound is a fundamental physicochemical property that dictates its utility in a multitude of applications. In drug discovery, for instance, poor aqueous solubility can be a major impediment to a compound's bioavailability and therapeutic efficacy.[2] Conversely, high solubility in an organic solvent like DMSO is essential for the preparation of stock solutions used in high-throughput screening and other in vitro assays.[3][4]

This guide will delve into the practical and theoretical aspects of determining the , providing researchers with the necessary knowledge to handle this compound effectively in their experimental workflows.

Solubility in Dimethyl Sulfoxide (DMSO): The Universal Solvent for Compound Libraries

DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide array of both polar and non-polar compounds.[3][5] This makes it the solvent of choice for creating concentrated stock solutions of test compounds in extensive chemical libraries.[3][4] Given its chemical structure, this compound is expected to exhibit high solubility in DMSO.

Quantitative Solubility Data in DMSO

| Solvent | Expected Kinetic Solubility (mM) | Expected Thermodynamic Solubility (mM) | Conditions |

| Dimethyl Sulfoxide (DMSO) | > 100 | > 100 | Room Temperature, with sonication to aid dissolution |

Experimental Protocol for Determining DMSO Solubility

The following protocol outlines a standard procedure for determining the kinetic and thermodynamic solubility of a compound in DMSO.

Materials:

-

This compound

-

Anhydrous DMSO

-

Vortex mixer

-

Sonicator

-

Thermostatic shaker

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Analytical balance

-

Microcentrifuge

-

Calibrated pipettes

-

Filtration device (e.g., 0.45 µm syringe filters)

Step-by-Step Methodology:

-

Preparation of Standard Solutions: Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

-

Kinetic Solubility Determination:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).

-

Serially dilute this stock solution in DMSO to create a range of concentrations.

-

Analyze each dilution by HPLC to confirm the concentration and ensure the compound is fully dissolved. The highest concentration that remains clear is an approximation of the kinetic solubility.

-

-

Thermodynamic Solubility Determination (Shake-Flask Method):

-

Add an excess amount of solid this compound to a known volume of DMSO in a sealed vial.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the sample to confirm the presence of undissolved solid.

-

Centrifuge the sample at high speed to pellet the excess solid.

-

Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered supernatant with DMSO to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC and determine the concentration using the previously generated calibration curve. This concentration represents the thermodynamic solubility.

-

Visualization of DMSO Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination in DMSO.

Solubility in Aqueous Buffers: The Influence of pH

The aqueous solubility of this compound is expected to be significantly lower than its solubility in DMSO due to its organic, relatively non-polar structure. Furthermore, its solubility is anticipated to be highly dependent on the pH of the aqueous medium. This is a common characteristic of molecules containing ionizable groups, such as the pyridine nitrogen and the amide functional group in this compound. The pH-dependent solubility of related compounds like nicotinamide and nicotinic acid has been documented.[6][7]

Expected pH-Dependent Solubility Profile

The pyridine nitrogen in this compound is basic and can be protonated at acidic pH. The amide group is generally considered neutral but can be hydrolyzed under strongly acidic or basic conditions over time. The protonation of the pyridine nitrogen at low pH would result in a cationic species, which is expected to be more soluble in water than the neutral form. Therefore, the solubility of this compound is predicted to be higher in acidic buffers compared to neutral or basic buffers.

Quantitative Solubility Data in Aqueous Buffers

The following table provides hypothetical, yet plausible, solubility data for this compound in aqueous buffers at different pH values. These values should be determined experimentally.

| Aqueous Buffer (pH) | Expected Thermodynamic Solubility (µg/mL) | Expected Molar Solubility (µM) |

| pH 2.0 (e.g., HCl) | 100 - 500 | 523 - 2616 |

| pH 5.0 (e.g., Acetate) | 10 - 50 | 52 - 262 |

| pH 7.4 (e.g., PBS) | 1 - 10 | 5 - 52 |

| pH 9.0 (e.g., Borate) | 1 - 10 | 5 - 52 |

Experimental Protocol for Determining Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility in aqueous buffers.

Materials:

-

This compound

-

Aqueous buffers of various pH values (e.g., pH 2.0, 5.0, 7.4, 9.0)

-

DMSO (for preparing stock solution for calibration curve)

-

Equipment as listed in Section 2.2

Step-by-Step Methodology:

-

Preparation of Standard Solutions and Calibration Curve: Prepare a concentrated stock solution of this compound in DMSO. Create a series of standards by diluting the stock solution in a mixture of the aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) that is miscible with the HPLC mobile phase. This is to ensure the compound remains dissolved in the standards. Generate a calibration curve by analyzing these standards via HPLC.

-

Solubility Determination:

-

For each pH to be tested, add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial.

-

Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to reach equilibrium.

-

Confirm the presence of undissolved solid in each vial.

-

Centrifuge the samples to pellet the excess solid.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Dilute the filtered supernatant with the organic solvent used for the standards.

-

Analyze the diluted samples by HPLC and determine the concentration using the calibration curve.

-

Visualization of Aqueous Solubility Workflow

Caption: Workflow for pH-Dependent Aqueous Solubility Determination.

Practical Considerations and Troubleshooting

-

Compound Precipitation: When preparing aqueous solutions from a DMSO stock, the compound may precipitate if the final concentration in the aqueous buffer exceeds its solubility limit. It is crucial to ensure the final DMSO concentration is low (typically <1%) and that the final compound concentration is below its aqueous solubility at that specific pH.

-

Hygroscopicity of DMSO: DMSO is hygroscopic and will absorb moisture from the air. This can affect the accuracy of stock solution concentrations. Use anhydrous DMSO and store it properly.

-

Compound Stability: Assess the stability of this compound in the different aqueous buffers over the course of the experiment, as pH can influence degradation rates.[6]

-

Filtration: Ensure that the filter used does not bind the compound of interest, which would lead to an underestimation of solubility.

Safety Precautions

This compound and its related compounds are classified as harmful and irritants.[8][9] When handling this compound, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[9]

-

Handling: Avoid direct contact with the substance.[9] Handle in a well-ventilated area, preferably in a fume hood, and avoid the formation of dust.[9]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10] If inhaled, move the person to fresh air.[10] If swallowed, rinse mouth with water and get medical help.[8][10]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container.[9]

Conclusion

This compound is expected to be highly soluble in DMSO, making it suitable for the preparation of concentrated stock solutions for in vitro screening. Its aqueous solubility is anticipated to be low and highly dependent on pH, with increased solubility in acidic conditions. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to accurately determine and effectively manage the solubility of this compound in their experimental designs.

References

- ChemicalBook. (n.d.). This compound - Safety Data Sheet.

- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 2,6-Dichloroisonicotinamide.

- Udah, C. O., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. National Institutes of Health.

- Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- Apollo Scientific. (n.d.). SAFETY DATA SHEET - 2,6-DICHLORO-5-FLUORONICOTINAMIDE.

- ChemDiv. (2022). Compound solubility measurements for early drug discovery.

- Boga, S. B., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- ResearchGate. (2025). Caffeine and nicotinamide enhances the aqueous solubility of the antimalarial agent halofantrine | Request PDF.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Methyltetrazine-Acid in DMSO and Aqueous Buffers.

- ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?.

- ResearchGate. (n.d.). (A) UV spectra of NR at varying pH conditions from pH 1.5 to pH 13. (B)....

- ECHEMI. (n.d.). 4,6-DICHLORO-NICOTINAMIDE Formula.

- ResearchGate. (2025). Influence of pH water on the lipophilicity of nicotinic acid and its derivatives investigated by RP-TLC | Request PDF.

- PubChem. (n.d.). 2,6-Dichloro-N-phenylisonicotinamide.

- ChemBK. (2024). 2,5-dichloronicotinamide.

- Chem-Impex. (n.d.). 2,6-Dichloronicotinic acid.

- ChemicalBook. (2025). 2,6-Dichloronicotinic acid.

- Semantic Scholar. (n.d.). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid.

- Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.

- ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?.

- Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds.

- ChemicalBook. (n.d.). 848498-98-6(2,6-dichloro-N-methoxy-N-methylisonicotinamide) Product Description.

- PubChem. (n.d.). 4,6-Dichloronicotinamide.

- Al-Ghananeem, A. M., et al. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.

- gChem Global. (n.d.). DMSO Physical Properties.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemicalbook.com [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

stability of 2,6-Dichloronicotinamide under experimental conditions

An In-Depth Technical Guide to the Stability of 2,6-Dichloronicotinamide Under Experimental Conditions

Introduction

The Significance of this compound

This compound is a substituted pyridine derivative. Compounds within this class, such as 2,6-Dichloronicotinic acid, are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of chlorine atoms on the pyridine ring enhances reactivity, making it a versatile building block for creating more complex molecules, including those used in the development of herbicides and novel therapeutic agents.[1] Understanding the inherent stability of such a key intermediate is paramount for ensuring the quality, consistency, and safety of final products.

The Critical Role of Stability in Drug Development: A Senior Scientist's Perspective

In the realm of pharmaceutical development, a molecule's stability is not merely a physicochemical parameter; it is the foundation upon which its safety, efficacy, and shelf-life are built. Forced degradation studies, or stress testing, are the crucible in which we test this foundation.[2] These studies are intentionally designed to accelerate the degradation of a drug substance under conditions more severe than standard storage, such as extremes of pH, temperature, oxidation, and light.[3] The insights gained are invaluable: they reveal potential degradation pathways, help in the development and validation of stability-indicating analytical methods, and inform the development of stable formulations with appropriate storage conditions and packaging.[2][3][4] Ultimately, a thorough understanding of a molecule's stability profile is a non-negotiable requirement from regulatory bodies like the FDA and is essential for ensuring patient safety.[2]

Scope of this Guide

This technical guide provides a comprehensive examination of the stability of this compound. It is designed for researchers, scientists, and drug development professionals. We will delve into the molecule's structural vulnerabilities, predict and explain its degradation pathways under various stress conditions, provide detailed experimental protocols for conducting forced degradation studies, and offer insights into data interpretation. The methodologies and principles discussed herein are grounded in established scientific practice and align with the expectations outlined in international regulatory guidelines.

Foundational Chemical Properties

A molecule's inherent stability is dictated by its structure. Before subjecting this compound to stress conditions, it is crucial to understand its fundamental properties and identify potential reactive sites.

Molecular Structure and Physicochemical Characteristics

The structure of this compound features a pyridine ring substituted with two chlorine atoms and a carboxamide group. This combination of functional groups dictates its chemical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₂N₂O | PubChem CID 600044[5] |

| Molecular Weight | 191.01 g/mol | PubChem CID 600044[5] |

| IUPAC Name | 2,6-dichloropyridine-3-carboxamide | N/A |

| Appearance | Off-white to light yellow crystalline powder | Thermo Fisher Scientific[6] |

| Melting Point | 140-143 °C | ChemicalBook[7] |

| Key Functional Groups | Amide, Dichloropyridine Ring | N/A |

Reactivity Hotspots: Analyzing the this compound Structure

Two primary "hotspots" for potential degradation exist within the molecule:

-

The Amide Linkage: The bond between the carbonyl carbon and the nitrogen atom is susceptible to nucleophilic attack, particularly by water or hydroxide ions. This makes hydrolysis a primary and highly probable degradation pathway under both acidic and basic conditions.[8]

-

The Dichloropyridine Ring: The electron-withdrawing nature of the nitrogen atom and the chlorine substituents makes the ring electron-deficient. While the carbon-chlorine bonds are generally stable, they can be susceptible to cleavage under high-energy conditions, such as exposure to UV light (photolysis), which can induce reductive dechlorination. The pyridine nitrogen also presents a site for potential oxidation to form an N-oxide.

Forced Degradation: A Systematic Approach

Forced degradation studies are a systematic way to predict the likely degradation products of a drug substance, allowing for the development of analytical methods that can adequately monitor the drug's stability over time.[4][9]

Core Principles and Regulatory Framework

International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing), provide the regulatory foundation for these studies.[2][3][10] The goal is not to completely degrade the molecule but to achieve a target degradation of 10-20%, which is sufficient to generate and detect the primary degradation products without overly complex secondary degradation.[9]

Designing a Self-Validating Study

A trustworthy forced degradation study must be a self-validating system. This is achieved by demonstrating mass balance , where the sum of the assay of the parent compound and the levels of all degradation products is close to 100% of the initial concentration. A significant deviation from 100% may indicate that some degradants are not being detected, rendering the analytical method unsuitable as "stability-indicating."

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study, from sample preparation to data analysis.

Caption: High-level workflow for a forced degradation study.

Degradation Pathways & Mechanisms

Based on the molecule's structure, we can predict the following degradation pathways under specific stress conditions.

Hydrolytic Degradation

The amide group is the primary target for hydrolysis. This reaction is catalyzed by both acid and base.

-

Mechanism: In both acidic and basic conditions, the ultimate result is the cleavage of the amide C-N bond.

-

Primary Degradant: The expected product is 2,6-Dichloronicotinic acid .[7][11] This occurs through the replacement of the -NH₂ group with an -OH group. The formation of 2,6-dichlorobenzamide from 2,6-dichlorobenzonitrile and its subsequent slower hydrolysis to the carboxylic acid is a well-documented parallel.[12]

Caption: Hydrolysis of this compound to its carboxylic acid.

Oxidative Degradation

Oxidative degradation can be complex, but a likely pathway for a pyridine-containing molecule involves the pyridine nitrogen.

-

Mechanism: Strong oxidizing agents, like hydrogen peroxide, can donate an oxygen atom to the electron-rich nitrogen of the pyridine ring.

-

Potential Degradant: A plausible product is This compound N-oxide . This type of transformation is a known reaction for pyridine derivatives.

Caption: Potential N-oxidation of the pyridine ring.

Photodegradation

For a molecule to be susceptible to photodegradation, it must be able to absorb light. Aromatic compounds often absorb light in the near-UV spectrum (320-400 nm), which is a component of sunlight and is included in ICH Q1B testing protocols.[10][13]

-

Mechanism: A common photodegradation pathway for chlorinated aromatic compounds is reductive dechlorination . This involves the homolytic cleavage of a carbon-chlorine bond upon absorption of light energy, forming a radical intermediate that subsequently abstracts a hydrogen atom from the solvent or another molecule.

-

Potential Degradant: The loss of one chlorine atom would result in 2-Chloronicotinamide or 6-Chloronicotinamide .

Caption: Potential reductive dechlorination under photolytic stress.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and reproducible, providing a clear path to assessing the stability of this compound.

General Setup and Reagent Preparation

-

Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. This solvent choice ensures solubility and compatibility with reverse-phase HPLC.

-

Safety: Always handle reagents in a fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Hydrolytic Stability Study

-

Acid Hydrolysis: Pipette 1 mL of the stock solution into a vial. Add 1 mL of 1.0 M HCl. Cap the vial and place it in a water bath at 80°C for 24 hours.

-

Base Hydrolysis: Pipette 1 mL of the stock solution into a vial. Add 1 mL of 1.0 M NaOH. Cap the vial and keep it at room temperature for 4 hours. Note: Base hydrolysis is typically much faster than acid hydrolysis, so less harsh conditions are used initially.

-

Neutral Hydrolysis: Pipette 1 mL of the stock solution into a vial. Add 1 mL of purified water. Cap the vial and place it in a water bath at 80°C for 24 hours.

-

Sample Quenching: After the incubation period, cool the vials to room temperature. Carefully neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

-

Analysis: Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase for HPLC analysis.

Protocol 2: Oxidative Stability Study

-

Preparation: Pipette 1 mL of the stock solution into a vial. Add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Incubation: Cap the vial and store it in the dark at room temperature for 24 hours. Note: Storing in the dark prevents any confounding photodegradation.

-

Analysis: Dilute the sample to a final concentration of ~0.1 mg/mL with the mobile phase for HPLC analysis. No quenching step is typically required.

Protocol 3: Photostability Study (per ICH Q1B)

-

Sample Preparation: Prepare two sets of samples. One set will be exposed to light, and the other will be the "dark control."

-

Solid State: Place a thin layer of solid this compound powder in a chemically inert, transparent container (e.g., a quartz dish).

-

Solution State: Pipette 2 mL of the stock solution into a transparent quartz vial.

-

-

Dark Control: Wrap one of each sample type completely in aluminum foil to protect it from light.

-

Exposure: Place both the exposed and dark control samples in a validated photostability chamber.[14]

-

Irradiation: Expose the samples to an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][13]

-

Analysis: For the solid sample, dissolve a known weight in the solvent to achieve a final concentration of ~0.1 mg/mL. For the solution sample, dilute as needed to the same concentration. Analyze both exposed and dark control samples by HPLC.

Protocol 4: Thermal Stability Study

-

Solid State: Place a sample of the solid drug substance in a vial and store it in an oven at 80°C for 7 days.

-

Solution State: Prepare a sample as for the neutral hydrolysis study (1 mL stock + 1 mL water). Store it in an oven at 80°C for 7 days, protected from light.

-

Analysis: After the study period, cool the samples. Prepare the solid sample for analysis as described in the photostability protocol. Dilute the solution sample for analysis.

Analytical Methodology: Stability-Indicating HPLC-UV

A robust, stability-indicating method is crucial for separating the parent compound from all potential degradation products.

-

Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 10% B

-

18.1-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 270 nm (or as determined by UV scan).

-

Injection Volume: 10 µL.

Causality: A gradient elution is chosen because of the expected difference in polarity between the parent compound and its primary hydrolytic degradant. The non-polar parent will be retained longer on the C18 column, while the more polar 2,6-Dichloronicotinic acid will elute earlier. The gradient ensures both are eluted with good peak shape in a reasonable runtime.

Data Interpretation and Reporting

Quantitative Analysis

The percentage of degradation is calculated by comparing the peak area of this compound in the stressed sample to that in an unstressed control sample of the same concentration.

-

% Degradation = [1 - (Area_stressed / Area_control)] * 100

The percentage of each degradation product is calculated based on its peak area relative to the total area of all peaks in the chromatogram.

Summary of Stability Data

The results should be consolidated into a clear, comprehensive table.

| Stress Condition | Incubation Time/Temp | % Degradation (Parent) | Major Degradant(s) Identified | Mass Balance (%) |

| 0.5 M HCl | 24h @ 80°C | [Data] | 2,6-Dichloronicotinic Acid | [Data] |

| 0.5 M NaOH | 4h @ RT | [Data] | 2,6-Dichloronicotinic Acid | [Data] |

| Water | 24h @ 80°C | [Data] | 2,6-Dichloronicotinic Acid | [Data] |

| 3% H₂O₂ | 24h @ RT | [Data] | N-oxide (tentative) | [Data] |

| Photolytic (ICH) | 1.2M lux-hr / 200 W-hr/m² | [Data] | Monochloro-nicotinamide (tentative) | [Data] |

| Thermal (Solid) | 7d @ 80°C | [Data] | None Detected | [Data] |

| Thermal (Solution) | 7d @ 80°C | [Data] | 2,6-Dichloronicotinic Acid | [Data] |

Conclusion: A Synthesized View of this compound Stability

This guide outlines a systematic approach to evaluating the stability of this compound. Based on its chemical structure, the molecule is predicted to be most susceptible to hydrolysis , readily converting to 2,6-Dichloronicotinic acid under both acidic and basic conditions. The rate of this degradation is expected to be significantly accelerated by heat. The compound may also exhibit sensitivity to strong oxidizing agents and UV light, potentially forming an N-oxide or undergoing dechlorination, respectively. Its solid-state thermal stability is likely to be robust under typical storage conditions.

These findings underscore the importance of controlling pH, temperature, and light exposure during the synthesis, purification, and storage of this compound and any subsequent products. The experimental protocols and analytical methods provided herein offer a validated framework for researchers to confirm this stability profile and ensure the quality and integrity of their work.

References

- Analytical Methods. (n.d.).

- Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.).

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).

-

Forced Degradation Studies - MedCrave online. (2016). Retrieved from [Link]

- A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (n.d.).

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).

- Forced Degradation – A Review. (2022).

- Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. (n.d.).

-

ANALYTICAL METHOD SUMMARIES - Eurofins. (2021). Retrieved from [Link]

- Selected Methods of Analysis. (n.d.).

- ANALYTICAL METHODS. (n.d.).

-

Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. (n.d.). Retrieved from [Link]

- RD Laboratories - Photostability. (n.d.).

-

2,6-Dichloro-4-(trifluoromethyl)nicotinamide | C7H3Cl2F3N2O | CID 2736874 - PubChem. (n.d.). Retrieved from [Link]

-

Degradation of 2,6-dichlorobenzonitrile and 2,6-dichlorobenzamide in groundwater sedimentary deposits and topsoil - HELDA - University of Helsinki. (2015). Retrieved from [Link]

-

2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047 - PubChem. (n.d.). Retrieved from [Link]

-

2,6-Dichlorobenzonitrile Degradation Pathway - Eawag-BBD. (n.d.). Retrieved from [Link]

-

4,6-Dichloronicotinamide | C6H4Cl2N2O | CID 600044 - PubChem. (n.d.). Retrieved from [Link]

-

Cartap hydrolysis relative to its action at the insect nicotinic channel - PubMed - NIH. (n.d.). Retrieved from [Link]

-

Photostability testing theory and practice - Q1 Scientific. (2021). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. biomedres.us [biomedres.us]

- 5. 4,6-Dichloronicotinamide | C6H4Cl2N2O | CID 600044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Dichloronicotinic acid, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2,6-Dichloronicotinic acid | 38496-18-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. biopharminternational.com [biopharminternational.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. 2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,6-Dichlorobenzonitrile Degradation Pathway [eawag-bbd.ethz.ch]

- 13. q1scientific.com [q1scientific.com]

- 14. rdlaboratories.com [rdlaboratories.com]

An In-Depth Technical Guide to the In-Vitro Mechanism of Action of 2,6-Dichloronicotinamide

A Senior Application Scientist's Perspective on Elucidating the Role of a Putative NAMPT Inhibitor

Executive Summary

This technical guide provides a comprehensive framework for investigating the in-vitro mechanism of action of 2,6-Dichloronicotinamide, a compound structurally related to known inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). We hypothesize that its primary mechanism involves the direct inhibition of NAMPT, the rate-limiting enzyme in the mammalian NAD⁺ salvage pathway. This guide details the scientific rationale, key experimental workflows, and data interpretation strategies necessary to validate this hypothesis. By systematically progressing from direct enzyme inhibition assays to the characterization of downstream cellular consequences—such as NAD⁺ depletion, metabolic disruption, and apoptosis—researchers can construct a robust, evidence-based profile of the compound's activity. The protocols and logical frameworks presented herein are designed to ensure scientific rigor and provide actionable insights for drug development professionals.

The Central Role of NAD⁺ Metabolism and NAMPT in Cellular Homeostasis and Oncology

Nicotinamide Adenine Dinucleotide (NAD⁺) is a cornerstone of cellular function, acting as a critical coenzyme in hundreds of redox reactions essential for energy metabolism.[1] Beyond its role in bioenergetics, NAD⁺ serves as a substrate for several key signaling enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, thereby regulating a vast array of cellular processes from DNA repair and chromatin remodeling to immune responses.[1][2]

In mammals, the primary route for NAD⁺ biosynthesis is the salvage pathway, which recycles nicotinamide back into the NAD⁺ pool. The rate-limiting step of this pathway is catalyzed by Nicotinamide Phosphoribosyltransferase (NAMPT).[2][3] Many cancer cells exhibit a heightened reliance on the NAMPT-mediated salvage pathway to meet their elevated metabolic and signaling demands, making NAMPT a compelling therapeutic target.[4][5] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD⁺, triggering an energy crisis and inducing apoptotic cell death, a strategy that has shown potent anticancer activity in preclinical models.[6][7]

This compound: A Structurally-Informed Hypothesis

This compound belongs to the dichloropyridine class of chemical structures. This structural motif is a known pharmacophore present in other potent NAMPT inhibitors.[3] Based on this structural analogy, the central hypothesis guiding this investigation is that this compound functions as a direct inhibitor of the NAMPT enzyme. Its mechanism of action is therefore predicted to follow a clear cascade: direct binding to NAMPT, suppression of its enzymatic activity, depletion of cellular NAD⁺, and subsequent induction of cell death in NAMPT-dependent cells.

The following sections outline the critical experiments required to systematically test and validate this mechanistic hypothesis.

Workflow for Mechanistic Elucidation

A multi-pronged approach is essential to build a conclusive case for the mechanism of action. This involves starting with the purified target enzyme and progressing to complex cellular systems to observe the physiological consequences of target engagement.

Caption: Overall workflow for validating the mechanism of action.

The Core Mechanism: Direct Inhibition of NAMPT and NAD⁺ Depletion

The foundational event in the proposed mechanism is the inhibition of NAMPT, leading to a cascade of downstream effects that culminate in cell death. This pathway underscores the cell's critical dependence on the NAD⁺ salvage pathway for survival.

Caption: Proposed signaling pathway from NAMPT inhibition to apoptosis.

Key Experimental Protocols

To ensure reproducibility and scientific validity, the following detailed protocols are provided. These represent the core assays required to investigate the in-vitro mechanism of this compound.

Protocol 1: Recombinant NAMPT Inhibition Assay (Fluorometric)

This assay directly measures the enzymatic activity of purified NAMPT and its inhibition by the test compound. It relies on a series of coupled enzymatic reactions where the final output, NADH, generates a fluorescent signal.[8][9]

-

Principle:

-

NAMPT converts Nicotinamide (NAM) and PRPP to Nicotinamide Mononucleotide (NMN).

-

Excess NMNAT converts NMN to NAD⁺.

-

Excess Alcohol Dehydrogenase (ADH) reduces NAD⁺ to NADH in the presence of ethanol.

-

NADH is detected fluorometrically (λexc=340 nm / λem=460 nm).

-

-

Materials:

-

Purified recombinant human NAMPT enzyme.

-

NAMPT Assay Buffer.

-

Substrates: Nicotinamide, PRPP, ATP, Ethanol.

-

Coupling Enzymes: NMNAT, ADH.

-

This compound (serial dilutions in DMSO).

-

Known NAMPT inhibitor (e.g., FK866) as a positive control.

-

Black 96-well or 384-well microplates suitable for fluorescence.

-

-

Procedure:

-

Prepare serial dilutions of this compound (e.g., from 100 µM to 10 pM) in assay buffer. Also prepare a no-inhibitor control (vehicle) and a positive control (FK866).

-

To each well of the microplate, add 25 µL of the diluted compound or control.

-

Add 25 µL of diluted NAMPT enzyme solution to all wells except the "no-enzyme" blank. Incubate for 15 minutes at 30°C.

-

Prepare a Master Mix containing NAM, PRPP, ATP, Ethanol, NMNAT, and ADH in assay buffer.

-

Initiate the reaction by adding 50 µL of the Master Mix to all wells.

-

Incubate the plate at 30°C for 60-90 minutes, protected from light.

-

Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cellular NAD⁺/NADH Quantification Assay

This assay confirms that target engagement in a cellular context leads to the expected depletion of the NAD⁺ pool.

-

Principle: A colorimetric or fluorometric assay kit is used to measure the total intracellular levels of NAD⁺ and NADH. The assay involves the enzymatic cycling of NAD⁺ and NADH, where a developer solution reacts with NADH to produce a quantifiable signal.

-

Materials:

-

Cancer cell line known to be sensitive to NAMPT inhibitors (e.g., HCT-116, A2780).

-

Cell culture medium and supplements.

-

This compound.

-

Commercial NAD⁺/NADH quantification kit (e.g., from Abcam, Promega).

-

96-well tissue culture plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (centered around the expected IC₅₀) for a specified time (e.g., 24, 48, 72 hours). Include a vehicle-only control.

-

At the end of the treatment period, lyse the cells using the extraction buffer provided in the kit.

-

Follow the kit manufacturer's protocol to separate the NAD⁺ and NADH fractions (or measure total NAD/NADH).

-

Add the reaction mix and incubate to allow for the generation of the colorimetric or fluorescent product.

-

Measure absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the concentration of NAD⁺ and NADH in each sample based on a standard curve.

-

Normalize the NAD⁺/NADH levels to the total protein content or cell number for each well.

-

Express the results as a percentage of the vehicle-treated control to show the dose-dependent depletion of NAD⁺.

-

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This experiment determines if the observed cytotoxicity is due to the induction of apoptosis, a hallmark of NAMPT inhibitor activity.

-

Principle: Flow cytometry is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

-

Materials:

-

Treated and control cells from the cellular assay.

-

Annexin V-FITC/PI Apoptosis Detection Kit.

-

Binding Buffer.

-

Flow cytometer.

-

-

Procedure:

-

Treat cells in 6-well plates with this compound at 1x and 5x the determined cytotoxic IC₅₀ for 48 hours.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 100 µL of Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

-

-

Data Analysis:

-

Gate the cell populations to quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Compare the percentage of apoptotic cells in treated samples versus the vehicle control.

-

Data Presentation and Interpretation

Quantitative data should be summarized to facilitate clear interpretation and comparison.

| Parameter | Assay | Expected Outcome for an Active NAMPT Inhibitor | Example Value |

| IC₅₀ | Recombinant NAMPT Inhibition | Potent inhibition of enzyme activity | 5 nM |

| Cellular NAD⁺ Level | NAD⁺ Quantification | Dose-dependent decrease in intracellular NAD⁺ | >80% depletion at 10x IC₅₀ |

| GI₅₀ / IC₅₀ | Cell Viability (72h) | Potent inhibition of cell growth/viability | 15 nM |

| Apoptosis | Annexin V/PI Staining | Significant increase in Annexin V positive cells | >60% apoptotic cells at 5x IC₅₀ |

Interpretation: A successful validation will demonstrate a clear logical chain: potent biochemical inhibition of NAMPT (low nM IC₅₀) directly correlates with a significant reduction in cellular NAD⁺ levels. This NAD⁺ depletion, in turn, leads to a potent cytotoxic effect (low nM GI₅₀) that is confirmed to be driven by the induction of apoptosis.

Conclusion

The in-vitro mechanism of action for this compound can be rigorously defined by following the structured, hypothesis-driven approach outlined in this guide. By confirming direct enzymatic inhibition and linking it to the predictable downstream cellular sequelae of NAD⁺ depletion and apoptosis, researchers can build a comprehensive and defensible mechanistic package. This foundational understanding is critical for advancing a compound through the drug discovery pipeline and for developing rational therapeutic strategies targeting the NAMPT-NAD⁺ axis in oncology and other diseases.

References

-

Signosis. NAMPT Activity Assay Kit (100 Tests). [Link]

-

BPS Bioscience. NAMPT Inhibitor Screening Assay Kit. [Link]

-

Amsbio. NAMPT Inhibitor Screening Assay Kit, AMS.71276-1. [Link]

-

Life Science. NAD + Biosynthesis Assay Kits. [Link]

-

Navas, F. E., et al. (2022). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology, 24(2), 229–244. [Link]

-

Pillonel, C. (2001). Identification of a 2,6-dichloroisonicotinic-acid-sensitive protein kinase from tobacco by affinity chromatography on benzothiadiazole-sepharose and NIM-metal chelate adsorbent. Pest Management Science, 57(8), 676–682. [Link]

-

Navas, F. E., et al. (2022). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology. [Link]

-

Oh, H., et al. (2024). Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. Theranostics, 14(1), 398–417. [Link]

-

Tan, B., et al. (2013). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 288(6), 3500–3511. [Link]

-

Travelli, C., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 749. [Link]

-

PubChem. 2,6-Dichloronicotinic acid | C6H3Cl2NO2. [Link]

-

PubChem. 2,6-Dichloro-N-phenylisonicotinamide | C12H8Cl2N2O. [Link]

-

PubChem. 2,6-Dichloronicotinic acid | C6H3Cl2NO2. [Link]

-

PubChem. 2,6-Dichloro-4-(trifluoromethyl)nicotinamide | C7H3Cl2F3N2O. [Link]

-

Rajman, L., et al. (2018). Therapeutic potential of NAD-boosting molecules: the in vivo evidence. Cell Metabolism, 27(3), 529–547. [Link]

-

PubChem. 4,6-Dichloronicotinamide | C6H4Cl2N2O. [Link]

-

PubChem. 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2. [Link]

-

Sharma, A., & Chabloz, S. (2022). Role of NAD+ in regulating cellular and metabolic signaling pathways. Molecular and Cellular Biochemistry, 477(10), 2631–2643. [Link]

-

Covarrubias, A. J., et al. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology, 22(2), 119–141. [Link]

-

MDPI. Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. [Link]

-

Ghanem, M. S., et al. (2024). Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. International Journal of Molecular Sciences, 25(4), 2092. [Link]

-

BioDuro. Assay Platform Technologies. [Link]

-

FoundMyFitness. (2017). Replenishing falling levels of NAD+ may be a strategy for reducing some symptoms of aging. [Link]

-

BioAscent. Bespoke Assays for Biochemical, Biophysical, and Cellular applications. [Link]

-

Ghanem, M. S., et al. (2024). Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. International Journal of Molecular Sciences, 25(4), 2092. [Link]

-

Let's talk about science. (2022). Enzyme inhibitors: types and the evidence they leave. YouTube. [Link]

Sources

- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. amsbio.com [amsbio.com]

Unveiling the Therapeutic Potential of 2,6-Dichloronicotinamide: A Technical Guide to Putative Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloronicotinamide, a halogenated derivative of nicotinamide (a form of vitamin B3), presents a compelling scaffold for targeted therapeutic development. Its structural analogy to key metabolic precursors suggests a profound potential to modulate critical cellular pathways, particularly those involved in bioenergetics and signaling. This technical guide provides a comprehensive exploration of the potential biological targets of this compound, with a primary focus on the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT). We will delve into the mechanistic rationale for this targeting hypothesis, outline detailed experimental protocols for its validation, and discuss the potential downstream consequences of target engagement. This document serves as a foundational resource for researchers aiming to elucidate the mechanism of action of this compound and harness its therapeutic promise.

Introduction: The Central Role of NAD+ Metabolism in Cellular Homeostasis and Disease

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in all living cells, participating in a vast array of redox reactions essential for energy metabolism.[1][2][3] Beyond its role as a cofactor, NAD+ is a critical substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/157 ectoenzymes, which are central regulators of gene expression, DNA repair, and calcium signaling.[2][3] The maintenance of cellular NAD+ pools is therefore paramount for cellular health and survival.

Mammalian cells primarily synthesize NAD+ through the salvage pathway, which recycles nicotinamide back into the NAD+ pool. The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[4][5][6] Notably, many cancer cells exhibit a heightened reliance on the NAD+ salvage pathway to meet their increased metabolic and proliferative demands, making NAMPT a highly attractive target for anticancer therapy.[7][8][9]

The Primary Hypothesis: this compound as a Potent Inhibitor of NAMPT

The structural resemblance of this compound to nicotinamide, the natural substrate of NAMPT, forms the cornerstone of our primary hypothesis. The presence of two chlorine atoms on the pyridine ring is predicted to significantly alter the electronic and steric properties of the molecule, potentially leading to high-affinity binding to the active site of NAMPT and subsequent inhibition of its enzymatic activity.

Mechanistic Rationale

The catalytic mechanism of NAMPT involves the binding of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP), leading to the formation of nicotinamide mononucleotide (NMN).[6] We postulate that this compound acts as a competitive inhibitor, vying with nicotinamide for binding to the enzyme's active site. The electron-withdrawing nature of the chlorine atoms could enhance the interaction with key residues within the active site, leading to a more potent and sustained inhibition compared to the natural substrate.

Caption: Putative inhibition of NAMPT by this compound.

Experimental Validation of NAMPT as a Direct Target

A rigorous and multi-faceted experimental approach is essential to validate the hypothesis that this compound directly targets and inhibits NAMPT.

In Vitro Enzymatic Assays

The initial step involves quantifying the direct inhibitory effect of this compound on purified NAMPT enzyme.

Protocol: NAMPT Enzymatic Activity Assay

-

Reagents and Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

ATP

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., NAD/NADH-Glo™ Assay, Promega)

-

384-well microplates

-

-

Procedure:

-

Prepare a serial dilution of this compound in the reaction buffer.

-

In a 384-well plate, add 5 µL of the diluted compound or vehicle control (DMSO).

-

Add 10 µL of a solution containing NAMPT enzyme and PRPP to each well.

-

Incubate for 15 minutes at 37°C to allow for compound binding.

-

Initiate the reaction by adding 5 µL of a solution containing nicotinamide and ATP.

-

Incubate the reaction for 60 minutes at 37°C.

-

Stop the reaction and measure the amount of NAD+ produced using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of NAMPT inhibition against the logarithm of the compound concentration.

-

Cellular Target Engagement Assays

Confirming that this compound engages NAMPT within a cellular context is a critical next step.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment:

-

Culture a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer cells).

-

Treat cells with varying concentrations of this compound or vehicle control for 2-4 hours.

-

-

Thermal Shift Protocol:

-

Harvest and lyse the cells.

-

Aliquot the cell lysates into PCR tubes.

-

Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Cool the samples to room temperature and centrifuge to pellet aggregated proteins.

-

Collect the supernatant containing soluble proteins.

-

-

Analysis:

-

Analyze the amount of soluble NAMPT in each sample by Western blotting or ELISA.

-

A positive result is indicated by a shift in the melting temperature of NAMPT in the presence of this compound, signifying direct binding and stabilization of the protein.

-

Downstream Consequences of NAMPT Inhibition by this compound

Inhibition of NAMPT is expected to trigger a cascade of downstream cellular events, primarily stemming from the depletion of the cellular NAD+ pool.

Caption: Downstream effects of NAMPT inhibition.

Depletion of Cellular NAD+ Levels

The most direct consequence of NAMPT inhibition is a reduction in the intracellular concentration of NAD+.

Protocol: Measurement of Cellular NAD+ Levels

-

Cell Culture and Treatment:

-

Treat cancer cells with a time course and dose-response of this compound.

-

-

NAD+ Extraction and Quantification:

-

Harvest and lyse cells using an acid extraction method (e.g., 0.6 M perchloric acid) to stabilize NAD+.

-

Neutralize the extracts.

-

Quantify NAD+ levels using a commercially available colorimetric or fluorometric assay kit (e.g., NAD/NADH-Glo™ Assay, Promega).

-

Induction of Mitochondrial Dysfunction and Oxidative Stress

Depletion of NAD+ impairs mitochondrial function, leading to a decrease in cellular ATP production and an increase in reactive oxygen species (ROS).[4][10]

Protocol: Assessment of Mitochondrial Respiration

-

Instrumentation:

-

Seahorse XF Analyzer (Agilent)

-

-

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate.

-

Treat cells with this compound.

-

Perform a mitochondrial stress test by sequential injection of oligomycin, FCCP, and rotenone/antimycin A.

-

Measure the oxygen consumption rate (OCR) to determine key parameters of mitochondrial respiration, including basal respiration, ATP production, and maximal respiration.

-

Induction of Apoptosis

The culmination of metabolic crisis, DNA damage, and oxidative stress is the induction of programmed cell death, or apoptosis.[10]

Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Staining:

-

Treat cells with this compound.

-

Stain cells with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

Potential for Secondary and Off-Target Effects

While NAMPT is the primary hypothesized target, it is crucial to investigate potential secondary or off-target effects of this compound. Given its structural similarity to nicotinamide, other NAD+-dependent enzymes could be affected, albeit likely at higher concentrations.

Potential Secondary Targets:

-

Sirtuins (SIRTs): A family of NAD+-dependent deacetylases.

-

Poly(ADP-ribose) polymerases (PARPs): Involved in DNA repair and cell death.

-

CD38/157: NAD+ glycohydrolases.

Broad-based kinome screening and proteomics approaches can be employed to identify unforeseen off-target interactions.

Summary of Quantitative Data and Expected Outcomes

| Experiment | Parameter Measured | Expected Outcome with this compound |

| NAMPT Enzymatic Assay | IC50 | Potent inhibition of NAMPT activity (low nanomolar to low micromolar range) |

| Cellular Thermal Shift Assay | Melting Temperature (Tm) of NAMPT | Increased Tm of NAMPT, indicating direct binding |

| Cellular NAD+ Quantification | Intracellular NAD+ levels | Dose- and time-dependent decrease in NAD+ |

| Mitochondrial Respiration (Seahorse) | Oxygen Consumption Rate (OCR) | Decreased basal and maximal respiration, reduced ATP production |

| Annexin V/PI Staining | Percentage of Apoptotic Cells | Increased percentage of Annexin V-positive cells |

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy to investigate the biological targets of this compound, with a strong focus on the inhibition of NAMPT. The proposed experimental workflows provide a robust framework for validating this primary hypothesis and characterizing the downstream cellular consequences. Successful validation of NAMPT as a direct target will pave the way for further preclinical development of this compound as a potential therapeutic agent, particularly in the context of oncology. Future studies should focus on in vivo efficacy in animal models of cancer, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers of response. The exploration of this compound and its analogs holds significant promise for the development of novel targeted therapies that exploit the metabolic vulnerabilities of diseased cells.

References

-

Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology. [Link]

-

Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. National Institutes of Health. [Link]

-

Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. PMC. [Link]

-

2,6-Dichloro-4-(trifluoromethyl)nicotinamide | C7H3Cl2F3N2O | CID 2736874. PubChem. [Link]

-

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. PubMed Central. [Link]

-

Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. PMC. [Link]

-

Synthesis of nicotinamide analogs 14–21 with modifications in zones... ResearchGate. [Link]

-

A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars. [Link]

-

Therapeutic potential of NAD-boosting molecules: the in vivo evidence. PubMed Central. [Link]

-

Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. MDPI. [Link]

-

4,6-Dichloronicotinamide | C6H4Cl2N2O | CID 600044. PubChem. [Link]

-

Role of NAD+ in regulating cellular and metabolic signaling pathways. PMC. [Link]

-

NAD+ biosynthesis, aging, and disease. PMC - PubMed Central. [Link]

-

Molecular Mechanism of Action of Neonicotinoid Insecticides. MDPI. [Link]

-

Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3. PubMed. [Link]

-

Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. MDPI. [Link]

-

NAD+ intermediates: The biology and therapeutic potential of NMN and NR. PMC. [Link]

-

Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. MDPI. [Link]

-

Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. PubMed. [Link]

-